![molecular formula C52H40N8O2 B14084169 Terephthalaldehyde;4-[10,15,20-tris(4-aminophenyl)-21,23-dihydroporphyrin-5-yl]aniline](/img/structure/B14084169.png)
Terephthalaldehyde;4-[10,15,20-tris(4-aminophenyl)-21,23-dihydroporphyrin-5-yl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Terephthalaldehyde;4-[10,15,20-tris(4-aminophenyl)-21,23-dihydroporphyrin-5-yl]aniline: is a complex organic compound that belongs to the class of covalent organic frameworks (COFs). These frameworks are crystalline porous polymers composed of light elements such as carbon, hydrogen, nitrogen, and oxygen. The compound is notable for its unique structure, which includes porphyrin units and imine linkages, making it suitable for various applications in catalysis, sensing, and energy conversion .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Terephthalaldehyde;4-[10,15,20-tris(4-aminophenyl)-21,23-dihydroporphyrin-5-yl]aniline typically involves a condensation reaction between four-branched 5,10,15,20-tetrakis(4-aminophenyl)porphyrin and linear terephthalaldehyde. This reaction is carried out under solvothermal conditions, which involve heating the reactants in a solvent at elevated temperatures and pressures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions: Terephthalaldehyde;4-[10,15,20-tris(4-aminophenyl)-21,23-dihydroporphyrin-5-yl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine linkages to amines.
Substitution: Substitution reactions can occur at the aromatic rings, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of covalent organic frameworks (COFs), which have applications in catalysis and gas storage .
Biology: In biological research, the compound’s porphyrin units can be utilized for photodynamic therapy, where they generate reactive oxygen species upon light irradiation to kill cancer cells .
Medicine: The compound’s unique structure allows it to be used in drug delivery systems, where it can encapsulate therapeutic agents and release them in a controlled manner .
Industry: In industrial applications, the compound is used in the development of sensors and optoelectronic devices due to its excellent photophysical properties .
作用机制
The mechanism of action of Terephthalaldehyde;4-[10,15,20-tris(4-aminophenyl)-21,23-dihydroporphyrin-5-yl]aniline involves its ability to form stable complexes with metal ions. The porphyrin units provide coordination sites for metal ions, which can enhance the compound’s catalytic activity. Additionally, the imine linkages can participate in various chemical reactions, contributing to the compound’s versatility .
相似化合物的比较
5,10,15,20-Tetrakis(4-aminophenyl)porphyrin: A precursor in the synthesis of the target compound.
Terephthalaldehyde: Another precursor used in the synthesis.
Covalent Organic Frameworks (COFs): Other COFs with similar structures and properties.
Uniqueness: Terephthalaldehyde;4-[10,15,20-tris(4-aminophenyl)-21,23-dihydroporphyrin-5-yl]aniline is unique due to its combination of porphyrin units and imine linkages, which provide a high degree of structural stability and versatility in various applications. Its ability to form stable metal complexes and participate in diverse chemical reactions sets it apart from other similar compounds .
属性
分子式 |
C52H40N8O2 |
|---|---|
分子量 |
808.9 g/mol |
IUPAC 名称 |
terephthalaldehyde;4-[10,15,20-tris(4-aminophenyl)-21,23-dihydroporphyrin-5-yl]aniline |
InChI |
InChI=1S/C44H34N8.C8H6O2/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27;9-5-7-1-2-8(6-10)4-3-7/h1-24,49,52H,45-48H2;1-6H |
InChI 键 |
YLRRFLGIQQINCW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C=O)C=O.C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)C=C4)C9=CC=C(C=C9)N)N3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(6-bromobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B14084091.png)
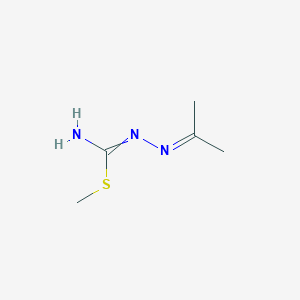
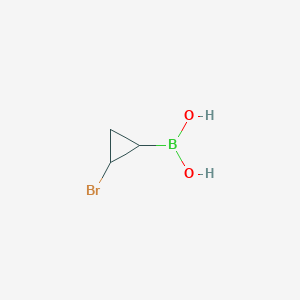
![(4R)-4-(aminomethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B14084102.png)
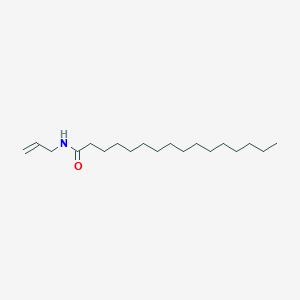

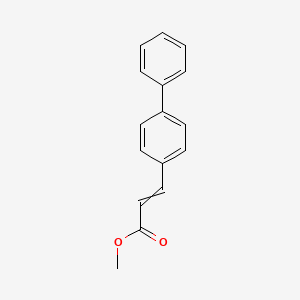
![2-Chloro-4-methoxy-6-[(4-methoxyphenyl)methoxy]pyridine](/img/structure/B14084131.png)
![N-[(2-bromo-4-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14084136.png)
![2-phenyl-6-propyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B14084139.png)
![Acetamide, 2-(hydroxyimino)-N-[4-(1-methylethyl)phenyl]-](/img/structure/B14084146.png)
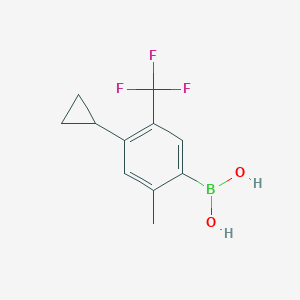
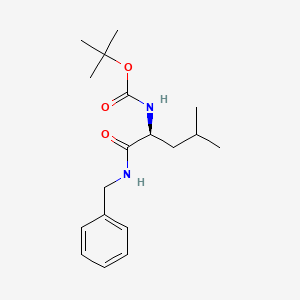
![[(2R,3R,10S,11R,12R,13R,17R)-2,3,11-trihydroxy-4,4,10,13-tetramethyl-17-(6-methyl-5-methylideneheptan-2-yl)-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-12-yl] acetate](/img/structure/B14084168.png)
